Cas no 91-66-7 (N,N-Diethylaniline)

N,N-Diethylaniline structure
N,N-Diethylaniline structure
Nome del prodotto:N,N-Diethylaniline
Numero CAS:91-66-7
MF:C10H15N
MW:149.232802629471
MDL:MFCD00009042
CID:34615
PubChem ID:7061

N,N-Diethylaniline Proprietà chimiche e fisiche

Nomi e identificatori

    • N,N-Diethylaniline
    • DEA
    • N,N-DIETHYLANILINE, CP
    • 4-N,N-diethylaminobenzene
    • Aniline,N,N-diethyl
    • Benzenamine,N,N-diethyl
    • Diaethylanilin
    • Diethylaniline
    • Diethylphenylamine
    • N,N-Diethylanilin
    • N,N-diethyl-aniline
    • N,N-diethylbenzenamine
    • N,N-diethylbenzeneamine
    • Phenyldiethylamine
    • N,N-diethylaminobenzene
    • NCGC00254308-01
    • N,N-Diethylaniline, puriss. p.a., >=99.5%
    • 358731-12-1
    • CCRIS 2847
    • J-523236
    • SMR001307329
    • N, N-Diethylaniline
    • NSC7205
    • FT-0629467
    • N, N-Diethylaniline [UN2432] [Poison]
    • NA2432
    • DTXCID701800
    • ADAL1185349
    • N,N-Dethylanlne
    • Z57770738
    • UN 2432
    • BIDD:GT0823
    • NSC 7205
    • N,N-Diethylaniline 100 microg/mL in Methanol
    • LS-1927
    • DIETHYLANILINE [MI]
    • NCGC00091331-01
    • N,N-Diethylaniline, 98%
    • WLN: 2N2&R
    • N,N-diethyianiline
    • Benzenamine, N,N-diethyl-
    • N, N-Diethylaniline [UN2432] [Poison]
    • N,N-Diethylaniline-4-D
    • Tox21_201496
    • AKOS000119089
    • 1WR1HJ2PGW
    • N,N-Diethyl aniline
    • N,N-Diethylanilin [Czech]
    • EINECS 202-088-8
    • MFCD00009042
    • D0475
    • Bencenamina, n, n-dietil-
    • Diaethylanilin [German]
    • NSC-7205
    • N,N-DI(ETHYL-1,1-D2)ANILINE
    • N,N-Diethylaniline, purum, >=98.0% (GC)
    • Aniline, N,N-diethyl-
    • Tox21_300569
    • Benzamine, N,N-diethyl-
    • N,N-Diethylaniline, >=99%
    • (diethylamino)benzene
    • diethylamino benzene
    • NCGC00259047-01
    • PS-6141
    • diethyl aniline
    • Q1482984
    • PhNEt2
    • Et2NPh
    • 2065185-74-0
    • N,N-DI(ETHYL-2,2,2-D3)ANILINE
    • HSDB 1639
    • N,N-DIETHYLANILINE [HSDB]
    • AI3-52227
    • STL263867
    • Diethylaniline, n,n-
    • F0001-2220
    • DIETHYL ANILINE, N,N-
    • diethyl-phenyl-amine
    • UNII-1WR1HJ2PGW
    • MLS002303040
    • NCGC00091331-02
    • N,N-Diethyl-N-phenylamine #
    • SY246295
    • HMS3039C12
    • InChI=1/C10H15N/c1-3-11(4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H
    • N-Phenyldiethylamine
    • CHEMBL252071
    • UN2432
    • DTXSID8021800
    • MFCD31699978
    • NCGC00091331-03
    • EC 202-088-8
    • CAS-91-66-7
    • SCHEMBL17594
    • 91-66-7
    • EN300-18282
    • Aniline, N,N-diethyl- (8CI)
    • N,N-Diethylbenzenamine (ACI)
    • NL 64-10P
    • N,N-DEA
    • DIAETHYLANILIN (GERMAN)
    • N,NDiethylanilin
    • N,NDiethylaminobenzene
    • BENZENEAMINE, 2,6-DIETHYL-(9CI)
    • BENZENEAMINE, 2,6-DIETHYL-
    • N,NDiethylbenzenamine
    • ANILINE, 2,6-DIETHYL
    • NPhenyldiethylamine
    • NS00003372
    • Benzenamine, N,Ndiethyl
    • N,N-DIETHYLANILIN (CZECH)
    • Aniline, N,Ndiethyl
    • MDL: MFCD00009042
    • Inchi: 1S/C10H15N/c1-3-11(4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3
    • Chiave InChI: GGSUCNLOZRCGPQ-UHFFFAOYSA-N
    • Sorrisi: C1C=CC(N(CC)CC)=CC=1
    • BRN: 742483

Proprietà calcolate

  • Massa esatta: 149.12000
  • Massa monoisotopica: 149.12
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 3
  • Complessità: 91
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: niente
  • Superficie polare topologica: 3.2A^2
  • Conta Tautomer: niente
  • Carica superficiale: 0

Proprietà sperimentali

  • Colore/forma: Liquido oleoso da incolore a giallo con odore speciale. [1]
  • Densità: 0.938 g/mL at 25 °C(lit.)
  • Punto di fusione: −38 °C (lit.)
  • Punto di ebollizione: 216°C
  • Punto di infiammabilità: Gradi Fahrenheit:190,4°F
    Gradi Celsius:88°C
  • Indice di rifrazione: n20/D 1.542(lit.)
  • PH: 8 (0.1g/l, H2O, 20℃)
  • Solubilità: water: soluble1g in 70ml at 12°C
  • Coefficiente di ripartizione dell'acqua: 14 g/L (12 ºC)
  • Stabilità/Periodo di validità: Stable. Combustible. Incompatible with strong oxidizing agents, strong acids.
  • PSA: 3.24000
  • LogP: 2.53280
  • Pressione di vapore: 1 mmHg ( 49.7 °C)
  • FEMA: 2744
  • Sensibilità: Sensibile alla luce
  • Merck: 3114
  • pka: 6.61(at 22℃)
  • Solubilità: Solubile in acqua, leggermente solubile in etanolo, etere, cloroformio e solubile in acidi. [10]

N,N-Diethylaniline Informazioni sulla sicurezza

  • Simbolo: GHS06 GHS08 GHS09
  • Prompt:avviso
  • Parola segnale:Danger
  • Dichiarazione di pericolo: H301,H311,H331,H373,H411
  • Dichiarazione di avvertimento: P273
  • Numero di trasporto dei materiali pericolosi:UN 2432 6.1/PG 3
  • WGK Germania:2
  • Codice categoria di pericolo: 23/24/25-33-51/53
  • Istruzioni di sicurezza: S28-S37-S45-S61-S28A
  • CODICI DEL MARCHIO F FLUKA:8
  • RTECS:BX3400000
  • Identificazione dei materiali pericolosi: T N
  • Gruppo di imballaggio:III
  • Frasi di rischio:R23/24/25; R33; R51/53
  • PackingGroup:III
  • Classe di pericolo:6.1
  • TSCA:Yes
  • Condizioni di conservazione:Il magazzino deve essere ventilato e asciugato a bassa temperatura e conservato separatamente da acidi, ossidanti e additivi alimentari
  • Termine di sicurezza:6.1
  • Limite esplosivo:1.1-5.3%(V)

N,N-Diethylaniline Dati doganali

  • CODICE SA:2921420090
  • Dati doganali:

    Codice doganale cinese:

    2921420090

    Panoramica:

    2921420090 Altri derivati dell'anilina e loro sali. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    HS:2921420090 derivati anilina e loro sali IVA:17,0% aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:30,0%

N,N-Diethylaniline Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A10560-10000ml
N,N-Diethylaniline, 99%
91-66-7 99%
10l
¥3633.00 2023-02-17
Enamine
EN300-18282-100.0g
N,N-diethylaniline
91-66-7 95%
100g
$161.0 2023-05-03
Life Chemicals
F0001-2220-1g
N,N-diethylaniline
91-66-7 95%+
1g
$21.0 2023-09-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D111035-2.5L
N,N-Diethylaniline
91-66-7 ≥99%(GC)
2.5l
¥323.90 2023-09-03
Fluorochem
226653-500g
N,N-Diethylaniline
91-66-7 95%
500g
£25.00 2022-02-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N807431-500ml
91-66-7 ≥99%(GC)
500ml
¥82.00 2022-09-01
Life Chemicals
F0001-2220-2.5g
N,N-diethylaniline
91-66-7 95%+
2.5g
$40.0 2023-09-07
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
185868-250ML
N,N-Diethylaniline
91-66-7
250ml
¥499.86 2023-12-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
DK036-100ml
N,N-Diethylaniline
91-66-7 99%
100ml
61.0CNY 2021-08-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D0475-25ml
N,N-Diethylaniline
91-66-7 99.0%(GC&T)
25ml
¥130.0 2022-05-30

N,N-Diethylaniline Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Phenylsilane Catalysts: 2903426-60-6 Solvents: p-Xylene ;  12 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate ,  Water ;  30 min
Riferimento
Iridium-catalyzed reductive amination of carboxylic acids
Ouyang, Lu; et al, Journal of Catalysis, 2023, 418, 283-289

Synthetic Routes 2

Condizioni di reazione
1.1 Catalysts: Alumina (10 wt% Cu and 5 wt% Co) Solvents: Ethanol ;  4 h, 1 bar, 170 °C
Riferimento
Tunable mono- and di-methylation of amines with methanol over bimetallic CuCo nanoparticle catalysts
Li, Ke-Ming; et al, Green Chemistry, 2022, 24(15), 5965-5977

Synthetic Routes 3

Condizioni di reazione
Riferimento
Arylamines
Scholz, U.; et al, Science of Synthesis, 2007, 31, 1565-1678

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Hexadecyl-3-methylimidazolium bromide Solvents: Water ;  6 h, 1 atm, 60 °C
Riferimento
Study on synthesis of N,N-diethylaniline using ionic liquids as phase transfer catalysts
Shao, Li-li; et al, Fenzi Cuihua, 2008, 22(2), 101-104

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Titanium tetrachloride ,  Sodium iodide Solvents: Acetonitrile
Riferimento
Titanium tetrachloride/sodium iodide - a novel, efficient reagent for mild reduction of the nitrogen-oxygen bond in amine N-oxides and nitrones
Balicki, Roman, Chemische Berichte, 1990, 123(3), 647-8

Synthetic Routes 6

Condizioni di reazione
1.1 Catalysts: 1,2-Bis(diphenylphosphino)ethane ,  [η2:η2-1,3-diethenyl-1,1,3,3-tetramethyldisiloxane]platinum Solvents: Butyl ether ;  10 min, rt
1.2 Reagents: Phenylsilane Solvents: Hexadecane ;  18 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  3 h, rt
Riferimento
Direct Catalytic N-Alkylation of Amines with Carboxylic Acids
Sorribes, Ivan; et al, Journal of the American Chemical Society, 2014, 136(40), 14314-14319

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: Chloro[2-(diphenylphosphino-κP)benzenesulfonato-κO][(1,2,3,4,5,6-η)-1-methyl-4-(… Solvents: Toluene ;  24 h, 150 °C
Riferimento
Ruthenium-catalyzed chemoselective alkylation of nitroarenes with alkanols
Ma, Shuang-Shuang; et al, Organic Chemistry Frontiers, 2021, 8(23), 6710-6719

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Bis(pinacolato)diborane Solvents: Acetonitrile ;  10 min, rt
1.2 Reagents: Ethylenediamine ;  1 h, rt
Riferimento
Reduction of Amine N-Oxides by Diboron Reagents
Kokatla, Hari Prasad; et al, Journal of Organic Chemistry, 2011, 76(19), 7842-7848

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: 2,5-Dihydroxyterephthalic acid (complexes with metals) ,  Magnesium ,  Nickel ,  Cobalt (complexes with 2,5-Dihydroxyterephthalic acid) ;  12 h, 170 °C
Riferimento
Boosting performance for hydrogenation-alkylation tandem reaction catalyzed by banana-like MgO-based solid solution confined Ni-Co alloy catalyst: Fabricated by a MTV-MOFs templated strategy
Li, Weizuo; et al, Molecular Catalysis, 2022, 529,

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethyl sulfoxide ;  rt → reflux; 5 min, reflux
Riferimento
Rapid and Efficient Microwave-Assisted Amination of Electron-Rich Aryl Halides without a Transition-Metal Catalyst
Shi, Lei; et al, Organic Letters, 2003, 5(19), 3515-3517

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: Nickel ferrite Solvents: Water ;  45 min, 60 °C
Riferimento
C-N Bond Formation Using Highly Effective and Reusable Nickel Ferrite Nanoparticles in Water
Moghaddam, Firouz Matloubi; et al, ChemCatChem, 2014, 6(12), 3474-3481

Synthetic Routes 12

Condizioni di reazione
1.1 Catalysts: Nickel Solvents: Water ;  8 h, 1 - 1.2 MPa, 413 K
2.1 Catalysts: Nickel Solvents: Water ;  8 h, 1 - 1.2 MPa, 413 K
Riferimento
One pot synthesis of N-ethylaniline from nitrobenzene and ethanol
Li, XiaoNian; et al, Science in China, 2008, 51(3), 248-256

Synthetic Routes 13

Condizioni di reazione
1.1 Catalysts: Nickel Solvents: Ethanol ;  4 h, 1 MPa, 240 °C
1.2 Reagents: Water ;  cooled
Riferimento
Highly Active Ni Nanoparticles on N-doped Mesoporous Carbon with Tunable Selectivity for the One-Pot Transfer Hydroalkylation of Nitroarenes with EtOH in the Absence of H2
Tao, Yuewen; et al, ChemCatChem, 2021, 13(19), 4243-4250

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Methanesulfonic acid ,  Ammonia borane Solvents: Acetonitrile ;  5 h, 60 °C
Riferimento
Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions
Wei, Yahui; et al, Organic Chemistry Frontiers, 2018, 5(24), 3510-3514

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Copper oxide (CuO) (silica supported) ,  Silica Solvents: Dimethyl sulfoxide ;  50 min, 120 °C
Riferimento
C-N cross-coupling reaction catalysed by efficient and reusable CuO/SiO2 nanoparticles under ligand-free conditions
Hajipour, Abdol R.; et al, Applied Organometallic Chemistry, 2014, 28(11), 809-813

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Cobalt dinitrate (poly. with hexamethylenetetramine) ;  14 h, 2 MPa, 210 °C
Riferimento
A strategy of two-step tandem catalysis towards direct N-alkylation of nitroarenes with ethanol via facile fabricated novel Co-based catalysts derived from coordination polymers
Wang, Jing; et al, Journal of Catalysis, 2019, 376, 106-118

Synthetic Routes 17

Condizioni di reazione
Riferimento
Alkylation of amines. I
Billman, John H.; et al, Journal of the American Chemical Society, 1942, 64, 2977-8

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Tetraethylammonium chloride Solvents: Water ;  5 h, 75 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 11 - 12
Riferimento
Study on phase transfer catalytic synthesis of N,N-diethylaniline with tetraethylammonium chloride as catalyst
Tian, Qing-wei, Huaxue Gongye Yu Gongcheng (Tianjin, 2004, 21(1), 73-74

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: Nickel ferrite Solvents: Water ;  25 min, 60 °C
Riferimento
C-N Bond Formation Using Highly Effective and Reusable Nickel Ferrite Nanoparticles in Water
Moghaddam, Firouz Matloubi; et al, ChemCatChem, 2014, 6(12), 3474-3481

Synthetic Routes 20

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  6 h, rt
Riferimento
A mild and catalyst-free aromatization using dihydroxylcyclohexanone derivatives as phenyl sources: a new approach to anilines
Luo, Jun; et al, Tetrahedron Letters, 2013, 54(34), 4505-4508

Synthetic Routes 21

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Palladium ,  2256068-46-7 (palladium complexes) Solvents: Dimethylformamide ;  3 h, 100 °C
Riferimento
Design of BNPs-TAPC Palladium Complex as a Reusable Heterogeneous Nanocatalyst for the O-Arylation of Phenols and N-Arylation of Amines
Bahrami, Kiumars; et al, Catalysis Letters, 2019, 149(3), 688-698

Synthetic Routes 22

Condizioni di reazione
1.1 Catalysts: Nickel Solvents: Water ;  8 h, 1 - 1.2 MPa, 413 K
Riferimento
One pot synthesis of N-ethylaniline from nitrobenzene and ethanol
Li, XiaoNian; et al, Science in China, 2008, 51(3), 248-256

Synthetic Routes 23

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Copper oxide (CuO) (silica supported) ,  Silica Solvents: Dimethyl sulfoxide ;  40 min, 120 °C
Riferimento
C-N cross-coupling reaction catalysed by efficient and reusable CuO/SiO2 nanoparticles under ligand-free conditions
Hajipour, Abdol R.; et al, Applied Organometallic Chemistry, 2014, 28(11), 809-813

Synthetic Routes 24

Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Catalysts: Copper oxide (Cu2O) Solvents: N-Methyl-2-pyrrolidone ;  24 h, 100 °C; 100 °C → 25 °C
1.2 Reagents: Water ;  25 °C
Riferimento
Copper catalyzed coupling of aryl chlorides, bromides and iodides with amines and amides
Xu, Hanhui; et al, Chemical Communications (Cambridge, 2009, (13), 1715-1717

Synthetic Routes 25

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Copper oxide (CuO) (silica supported) ,  Silica Solvents: Dimethyl sulfoxide ;  55 min, 120 °C
Riferimento
C-N cross-coupling reaction catalysed by efficient and reusable CuO/SiO2 nanoparticles under ligand-free conditions
Hajipour, Abdol R.; et al, Applied Organometallic Chemistry, 2014, 28(11), 809-813

Synthetic Routes 26

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Copper Solvents: Methanol ;  7 min, 70 °C
Riferimento
Ligand Free Microwave Assisted Copper-Catalyzed Convenient Synthesis of Substituted Tertiary Amines from Nitroarenes
Karnik, Kshipra S.; et al, Current Microwave Chemistry, 2017, 4(3), 256-261

Synthetic Routes 27

Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Catalysts: Dichlorobis(pyridine)nickel ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) Solvents: o-Xylene ;  4 h, 150 °C
Riferimento
A Simple Protocol for the C-N Cross-Coupling of Aryl Chlorides with Amines Applying Ni/NHC Catalysis
Khazipov, Oleg V.; et al, ChemCatChem, 2023, 15(13),

Synthetic Routes 28

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Tetraethylammonium iodide Solvents: Water ;  5 h, 55 °C; 55 °C → rt
1.2 Reagents: Acetic anhydride ;  overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 11 - 12
Riferimento
Study of phase transfer catalytic synthesis of N,N-diethylaniline with tetraethyl ammonium iodide
Tian, Qing-wei, Dalian Jiaotong Daxue Xuebao, 2009, 30(1), 41-44

Synthetic Routes 29

Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Catalysts: 2434791-93-0 (silica encapsulated iron oxide supported) Solvents: Ethylene glycol ;  12 h, 100 °C
Riferimento
N-Arylation of (hetero)arylamines using aryl sulfamates and carbamates via C-O bond activation enabled by a reusable and durable nickel(0) catalyst
Dindarloo Inaloo, Iman; et al, New Journal of Chemistry, 2020, 44(31), 13266-13278

Synthetic Routes 30

Condizioni di reazione
Riferimento
Reaction of the two-component system trialkyl phosphite/carbon tetrachloride with nucleophiles containing hydrogen. 2. Reaction with ammonia and amines
Steinbach, J.; et al, Zeitschrift fuer Anorganische und Allgemeine Chemie, 1985, 523, 180-6

N,N-Diethylaniline Raw materials

N,N-Diethylaniline Preparation Products

N,N-Diethylaniline Fornitori

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:91-66-7)
Numero d'ordine:SFD1976
Stato delle scorte:
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 11 December 2024 17:03
Prezzo ($):
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:91-66-7)N,N-Diethylaniline
Numero d'ordine:24969689
Stato delle scorte:in Stock
Quantità:Company Customization
Purezza:98%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 18 April 2025 17:12
Prezzo ($):discuss personally
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